molecular formula C11H9NOS B12449540 5-(p-Tolyl)thiazole-2-carbaldehyde

5-(p-Tolyl)thiazole-2-carbaldehyde

Cat. No.: B12449540
M. Wt: 203.26 g/mol
InChI Key: OOHGRWXWZAXZFW-UHFFFAOYSA-N
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Description

5-(p-Tolyl)thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with a p-tolyl group at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of p-tolylthiourea with α-haloketones under basic conditions to form the thiazole ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-(p-Tolyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 5-(p-Tolyl)thiazole-2-carboxylic acid.

    Reduction: 5-(p-Tolyl)thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

5-(p-Tolyl)thiazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)thiazole-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-(p-Tolyl)thiazole-2-carbaldehyde is unique due to the presence of the p-tolyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in various fields.

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

5-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)10-6-12-11(7-13)14-10/h2-7H,1H3

InChI Key

OOHGRWXWZAXZFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(S2)C=O

Origin of Product

United States

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